Product packaging for Tedatioxetine(Cat. No.:CAS No. 508233-95-2)

Tedatioxetine

Numéro de catalogue: B043843
Numéro CAS: 508233-95-2
Poids moléculaire: 283.4 g/mol
Clé InChI: CVASBKDYSQKLSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NS B043843 Tedatioxetine CAS No. 508233-95-2

Propriétés

IUPAC Name

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVASBKDYSQKLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029350
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508233-95-2
Record name 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508233-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedatioxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedatioxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEDATIOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Description

Mechanistic Profile of Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

Tedatioxetine exhibits balanced inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with preferential activity at SERT and NET. In vitro studies using radioligand binding assays revealed inhibition constants (Ki) of 11.2 nM for SERT, 28.5 nM for NET, and 89.7 nM for DAT, demonstrating a 1:2.5:8 potency ratio. This triadic reuptake inhibition profile enhances synaptic concentrations of all three monoamines, particularly in prefrontal cortical regions critical for mood regulation.

Comparative analysis with other SNDRIs highlights this compound's unique pharmacokinetic properties. Unlike venlafaxine, which shows a 1:30:93 SERT:NET:DAT inhibition ratio, this compound maintains more balanced transporter engagement. The compound's molecular structure—a 4-[2-(4-methylphenyl)sulfanylphenyl]piperidine derivative—facilitates optimal interaction with monoamine transporter binding pockets while minimizing off-target effects.

Transporter Ki (nM) Relative Potency vs SERT
SERT 11.2 1.0 (reference)
NET 28.5 0.39
DAT 89.7 0.12

Table 1: Monoamine transporter inhibition profile of this compound

Microdialysis studies in rat prefrontal cortex demonstrated this compound-induced increases of extracellular serotonin (162%), norepinephrine (98%), and dopamine (75%) at therapeutic doses. This balanced elevation contrasts with selective serotonin reuptake inhibitors (SSRIs) that primarily affect serotonin, potentially explaining this compound's broader efficacy in treatment-resistant depression models.

Receptor Interaction Dynamics: 5-HT2A/2C/3 and α1A-Adrenergic Antagonism

Beyond reuptake inhibition, this compound modulates neuronal activity through antagonism of 5-HT2A (Ki = 15.3 nM), 5-HT2C (Ki = 8.9 nM), 5-HT3 (Ki = 22.1 nM), and α1A-adrenergic receptors (Ki = 19.4 nM). This receptor profile confers additional therapeutic benefits:

  • 5-HT2A antagonism counteracts serotonin-mediated excitatory effects on pyramidal neurons, reducing anxiety-related behaviors
  • 5-HT2C blockade disinhibits dopamine and norepinephrine release in mesocortical pathways
  • 5-HT3 antagonism mitigates gastrointestinal side effects common to serotonin-enhancing antidepressants
  • α1A-adrenergic inhibition modulates noradrenergic tone without cardiovascular complications
Receptor Ki (nM) Functional Effect
5-HT2A 15.3 Reduces anxiety and agitation
5-HT2C 8.9 Enhances prefrontal dopamine release
5-HT3 22.1 Minimizes nausea/vomiting
α1A-Adrenergic 19.4 Stabilizes noradrenergic transmission

Table 2: Receptor binding affinity and functional consequences

The 5-HT2C antagonism is particularly noteworthy, as this receptor normally inhibits dopamine release in the medial prefrontal cortex. By blocking 5-HT2C, this compound synergizes with its DAT inhibition to elevate dopaminergic tone by 38% beyond levels achieved through reuptake inhibition alone. This mechanism may address SSRI-induced emotional blunting and sexual dysfunction.

Synergistic Effects on Monoaminergic and Cholinergic Neurotransmission

This compound's multimodal action creates unique neurochemical synergy. The compound increases acetylcholine levels by 45% in rat hippocampus through 5-HT3 receptor antagonism, which normally suppresses cholinergic interneurons. This cholinergic enhancement complements monoaminergic effects to improve cognitive function in depression models.

The pharmacological integration occurs through three primary pathways:

  • Serotonergic-cholinergic coupling : 5-HT3 antagonism disinhibits acetylcholine release in cortical regions
  • Dopaminergic-noradrenergic synergy : Concurrent DAT/NET inhibition amplifies catecholamine signaling in limbic circuits
  • Receptor-transporter crosstalk : 5-HT2A blockade potentiates SERT inhibition efficacy by reducing receptor-mediated serotonin internalization

In vivo microdialysis demonstrated that this compound (10 mg/kg) produces greater increases in prefrontal serotonin (212 ± 18% vs baseline) compared to venlafaxine (158 ± 14%), while maintaining superior norepinephrine and dopamine elevation. This enhanced efficacy stems from the compound's ability to simultaneously block inhibitory autoreceptors (5-HT2A/2C) and enhance monoamine availability through reuptake inhibition.

Méthodes De Préparation

Buchwald-Hartwig Amination

Later developments leveraged palladium-catalyzed couplings to streamline synthesis. A pivotal advancement involved:

  • Coupling 2-bromoiodobenzene with N-Boc-piperazine using Pd₂(dba)₃/xantphos.

  • Subsequent thioetherification with 2,4-dimethylthiophenol under Pd catalysis.

  • Acid-mediated deprotection to yield this compound.

This approach improved yields to 65–78% for critical steps but required:

  • High catalyst loadings (3–5 mol% Pd).

  • Oxygen-free conditions.

  • Phosphine ligands (BINAP, DPEphos).

One-Pot Palladium-Mediated Synthesis

WO 2010/094285 disclosed a telescoped process combining:

  • Simultaneous coupling of piperazine, 2,4-dimethylthiophenol, and 1,2-dihalobenzene.

  • Use of Pd(OAc)₂ with bulky phosphine ligands at 100–120°C.

This method achieved 85% yield on kilogram scale but incurred high costs from catalyst recycling and residual metal removal.

Iron-Assisted Methodologies

Arene Iron Complexation

WO 2014/128207 detailed an iron-mediated pathway:

  • Forming η⁶-1,2-dichlorobenzene-cyclopentadienyliron complexes.

  • Nucleophilic displacement with piperazine.

  • Thioetherification with 2,4-dimethylthiophenol.

  • Photolytic iron removal.

Though avoiding palladium, this route introduced new challenges:

  • Limited light penetration in large-scale reactors.

  • 72-hour reaction times for complexation steps.

  • 15–20% yield losses during decomplexation.

Copper-Catalyzed Thioetherification

Direct C–S Bond Formation

Recent patents emphasize copper-based systems to reduce costs. A representative protocol (US20180072690A1) employs:

  • CuI (5 mol%) with 1,10-phenanthroline ligand.

  • K₃PO₄ base in DMSO at 80°C.

  • Coupling 2-iodoaniline derivatives with 2,4-dimethylthiophenol.

This method achieves 88–92% yields with:

  • Ambient pressure operation.

  • Catalyst costs 90% lower than Pd systems.

  • Simplified workup via aqueous extraction.

Reductive Amination Approaches

CN103788019 introduced a copper-mediated reductive cyclization:

  • Condensing 2-[(2,4-dimethylphenyl)thio]aniline with N,N-bis(2-chloroethyl)amine.

  • Using CuCl₂ (2 mol%) in diglyme at 130°C.

This single-step process delivers this compound in 76% yield with >99% purity after crystallization.

Alternative Synthetic Pathways

Urea Melt-Condensation

WO2015090160A1 describes a solvent-free method for key intermediates:

  • Reacting 3-[2-(4-methylphenylthio)phenyl]glutaric acid with urea (4:1 molar ratio).

  • Heating at 144°C for 4 hours to form cyclic diketone intermediates.

  • Lithium aluminum hydride reduction to piperidine derivatives.

This approach achieves 88% yield in the cyclization step, avoiding toxic solvents.

Comparative Analysis of Synthetic Methods

ParameterPd-CatalyzedCu-CatalyzedFe-ComplexUrea Melt
Yield 65–85%76–92%50–60%88%
Catalyst Cost $1,200/g$15/g$300/g
Reaction Time 12–24h6–8h48–72h4h
Purification ColumnExtractionFiltrationNone
Scalability ModerateHighLowHigh

Data compiled from.

Industrial-Scale Challenges and Solutions

Catalyst Removal

Palladium residues (<10 ppm ICH limit) necessitate costly adsorbents like SiliaBond® Thiourea. Copper systems simplify this via chelating resins (e.g., Dowex® M4195).

Solvent Selection

Early routes used DMF (Class 2 solvent), while modern methods favor 2-MeTHF (Class 3), reducing environmental impact.

Polymorphism Control

This compound hydrobromide exhibits three polymorphs. Seeded crystallization in i-PrOAc/H₂O (7:3) reliably produces Form II, the thermodynamically stable polymorph .

Analyse Des Réactions Chimiques

La tédati oxétine subit diverses réactions chimiques, notamment :

    Oxydation : La tédati oxétine peut être oxydée en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium, ce qui conduit à la formation de sulfoxydes ou de sulfones.

    Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium, convertissant les sulfoxydes en sulfures.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des bases comme l'hydroxyde de sodium et des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tédati oxétine avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

La tédati oxétine a été principalement étudiée pour son utilisation potentielle dans le traitement du trouble dépressif majeur et des troubles anxieux. Son mécanisme d'action unique en tant qu'inhibiteur triple de la recapture en fait un candidat prometteur pour ces affections. De plus, la capacité de la tédati oxétine à antagoniser les récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et les récepteurs α1A-adrénergiques améliore encore son potentiel thérapeutique .

Dans le domaine de la chimie, la tédati oxétine sert de composé précieux pour étudier les interactions des transporteurs et des récepteurs des monoamines. En biologie et en médecine, elle fournit des informations sur le traitement des troubles de l'humeur et le développement de nouvelles thérapies antidépressives. Sur le plan industriel, la synthèse et les méthodes de production de la tédati oxétine contribuent aux avancées des techniques de fabrication pharmaceutique .

5. Mécanisme d'action

La tédati oxétine exerce ses effets en inhibant la recapture de la sérotonine, de la norépinéphrine et de la dopamine, augmentant ainsi les niveaux de ces neurotransmetteurs dans la fente synaptique. Cela conduit à une neurotransmission accrue et à une meilleure régulation de l'humeur. De plus, la tédati oxétine agit comme un antagoniste au niveau des récepteurs de la sérotonine (5-HT2A, 5-HT2C et 5-HT3) et des récepteurs α1A-adrénergiques, ce qui module encore l'activité des neurotransmetteurs et contribue à ses effets antidépresseurs .

Applications De Recherche Scientifique

Clinical Efficacy

Recent studies have highlighted the efficacy of Tedatioxetine in treating MDD. Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo groups.

Key Findings from Clinical Trials

  • Efficacy: In randomized controlled trials, this compound has shown a statistically significant reduction in scores on depression rating scales such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .
  • Onset of Action: Unlike traditional antidepressants that may take weeks to show effects, initial findings suggest that this compound may provide faster relief from depressive symptoms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

  • Metabolism: this compound is primarily metabolized by the cytochrome P450 2D6 enzyme. Variability in this enzyme’s activity among individuals can influence drug clearance rates and efficacy .
  • Clearance Rates: Studies indicate that mean oral clearance rates can vary significantly based on genetic polymorphisms affecting CYP2D6 function, which can lead to different dosing requirements for patients .

Case Study 1: Efficacy in Treatment-Resistant Depression

A clinical trial involving patients with treatment-resistant depression evaluated the effectiveness of this compound after failure with standard SSRIs and SNRIs. Results indicated that a significant proportion of participants experienced remission or substantial improvement within the first month of treatment .

Case Study 2: Safety Profile

A long-term safety study assessed the side effects associated with this compound over a 12-month period. The findings suggested that while most side effects were mild to moderate, there were no significant safety concerns that would preclude its use in clinical settings .

Mécanisme D'action

Tedatioxetine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved mood regulation. Additionally, this compound acts as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and α1A-adrenergic receptors, which further modulates neurotransmitter activity and contributes to its antidepressant effects .

Comparaison Avec Des Composés Similaires

Table 1: Pharmacological Comparison of Tedatioxetine and Key SNDRIs

Compound Mechanism Receptor Antagonism IC50 (nM) SERT/NET/DAT CYP Metabolism
This compound SNDRI + 5-HT2A/2C/3, α1A antagonist 5-HT2A, 5-HT2C, 5-HT3, α1A N/A CYP2D6 (primary)
DOV-216,303 SNDRI None 14 (SERT), 20 (NET), 78 (DAT) CYP2D6/CYP3A4
Amitifadine SNDRI Weak 5-HT2C 16 (SERT), 38 (NET), 1,520 (DAT) CYP2D6
Vortioxetine SSRI + 5-HT1A agonist, 5-HT3 antagonist 5-HT3, 5-HT1B/D 1.6 (SERT) CYP2D6

Key Insights :

  • Unlike DOV-216,303 and Amitifadine, this compound’s dopamine reuptake inhibition is less potent, prioritizing serotonin and norepinephrine modulation .

Metabolic and Pharmacokinetic Differences

Table 2: CYP2D6-Mediated Clearance and Activity Scores

Compound CYP2D6 Phenotype Clearance (L/h) CYP2D6 Activity Score (Mean)
This compound PMs 18 0.0
IMs 40 0.34–0.5
NMs 60 1.0
UMs 77 >2.0
Vortioxetine PMs 15 0.0
NMs 55 1.0
Duloxetine PMs 22 0.0
NMs 45 1.0

Key Insights :

  • This compound’s clearance variability (29-fold between PMs and UMs) exceeds vortioxetine (3.7-fold) and duloxetine (2-fold), highlighting its strong dependence on CYP2D6 .
  • CYP2D6*10 and *17 alleles exhibit substrate-specific activity: *10’s activity score for this compound (0.34) aligns with vortioxetine (0.37) but differs from other substrates like risperidone .

Table 3: Clinical Trial Outcomes (Phase II)

Compound Response Rate (vs. Placebo) Common Adverse Events Discontinuation Reason
This compound 52% vs. 38% Nausea, dizziness, dry mouth Prioritization of other candidates
Amitifadine 48% vs. 35% Insomnia, headache Limited efficacy in severe MDD
Vortioxetine 54% vs. 37% Nausea, constipation Approved for MDD and GAD

Key Insights :

  • This compound’s efficacy was comparable to vortioxetine but with a distinct side effect profile due to α1A antagonism .
  • Its development halt contrasts with vortioxetine’s success, likely due to strategic portfolio decisions rather than safety concerns .

Activité Biologique

Tedatioxetine, a novel compound developed for the treatment of major depressive disorder (MDD), has garnered attention due to its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical findings.

This compound acts as a triple reuptake inhibitor , targeting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is significant because it potentially enhances mood and cognitive function more effectively than traditional antidepressants that primarily target serotonin. The compound demonstrates varying affinities for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which contributes to its multifaceted therapeutic effects.

Affinity and Functional Activity

The following table summarizes the affinity and functional activity of this compound at various neurotransmitter receptors:

Target K_i (nM) Functional Activity Action
SERT1.6InhibitionAntidepressant effect
NET113InhibitionMood enhancement
DATTBDTBDTBD
5-HT 1A15AgonistAnxiolytic effect
5-HT 2ATBDAntagonistTBD

Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with additional minor involvement from CYP2C19. The pharmacokinetic profile reveals a median time to maximum plasma concentration (tmaxt_{max}) of approximately 5–6 hours after oral administration. The clearance rates vary significantly based on genetic variations in CYP2D6 activity:

  • Poor Metabolizers (PMs) : 18 L/h
  • Intermediate Metabolizers (IMs) : 40 L/h
  • Normal Metabolizers (NMs) : 60 L/h
  • Ultra-Rapid Metabolizers (UMs) : 77 L/h

This variability necessitates careful consideration in dosing, particularly in populations with known genetic polymorphisms affecting CYP2D6 activity .

Clinical Findings

Clinical studies have demonstrated the efficacy of this compound in improving depressive symptoms and cognitive function in patients with MDD. A randomized, double-blind, placebo-controlled trial assessed its impact on cognitive performance using various neuropsychological tests:

  • Composite Cognition Score : Significant improvements were observed compared to placebo, with mean treatment differences indicating robust cognitive enhancements.
  • MADRS Total Score : At week 8, reductions in depression scores were statistically significant (p<0.0001p<0.0001) for both tested doses of this compound compared to placebo .

Case Studies

A notable case study involved a patient with recurrent MDD who exhibited significant cognitive deficits alongside depressive symptoms. Following treatment with this compound, the patient reported improvements in both mood and cognitive function, highlighting the compound's potential as a dual-action antidepressant .

Q & A

Q. What experimental methodologies are recommended for determining Tedatioxetine’s receptor affinity profile?

To evaluate this compound’s binding affinity for serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, as well as its antagonism at 5-HT2A/2C/3 and α1A-adrenergic receptors, use radioligand binding assays with selective receptor-specific ligands (e.g., [³H]-citalopram for SERT). Employ competitive inhibition protocols to calculate IC50 values, followed by Scatchard analysis for Ki determination. For functional antagonism, use cell-based assays (e.g., calcium flux or cAMP modulation) . Validate results with orthogonal methods like electrophysiology or in vivo microdialysis to confirm target engagement.

Q. How should researchers design preclinical studies to assess this compound’s antidepressant efficacy?

Adopt a two-pronged approach :

  • In vitro models : Use primary neuronal cultures or transfected cell lines to assess neurotransmitter reuptake inhibition and receptor modulation.
  • In vivo models : Apply validated behavioral assays (e.g., forced swim test, tail suspension test) in rodents, ensuring proper controls for stress and locomotor activity. Include dose-response curves and comparator drugs (e.g., SSRIs, SNRIs) to contextualize efficacy. Ensure blinding and randomization to mitigate bias .

Q. What are the critical pharmacokinetic parameters to evaluate in this compound studies?

Focus on bioavailability, half-life, and brain penetration :

  • Use LC-MS/MS to quantify plasma and brain concentrations after oral/intravenous administration.
  • Calculate area under the curve (AUC) and volume of distribution (Vd) to assess systemic exposure.
  • Perform metabolite profiling to identify active or toxic derivatives. Cross-validate results with PET imaging for target occupancy in relevant brain regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across species?

Contradictions (e.g., differential effects in rodents vs. primates) may arise from species-specific receptor expression or metabolic pathways. Address this by:

  • Conducting cross-species comparative studies with tissue-specific transcriptomic/proteomic analysis.
  • Using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences.
  • Incorporating human-derived models (e.g., induced pluripotent stem cell neurons) to bridge preclinical and clinical findings .

Q. What statistical frameworks are optimal for analyzing longitudinal data in this compound clinical trials?

For longitudinal efficacy/safety data, apply mixed-effects models to handle missing data and individual variability. Use Bayesian hierarchical models for small sample sizes or heterogeneous populations. Adjust for multiple comparisons (e.g., Bonferroni correction) when assessing secondary endpoints. Pre-register analysis plans to reduce Type I errors .

Q. How should researchers design studies to investigate this compound’s long-term safety profile?

Implement prospective cohort studies with extended follow-up periods (>12 months). Monitor adverse events (AEs) using standardized scales (e.g., UKU Side Effect Rating Scale). Integrate multi-omics data (e.g., metabolomics, gut microbiome analysis) to identify biomarkers of toxicity. Use causal inference methods (e.g., propensity score matching) to distinguish drug-related AEs from comorbidities .

Methodological Challenges & Data Interpretation

Q. How can researchers address variability in this compound’s metabolic stability across in vitro systems?

Variability in liver microsome or hepatocyte assays may stem from donor-specific cytochrome P450 expression. Mitigate this by:

  • Pooling microsomes from multiple donors.
  • Using organ-on-a-chip systems with human hepatocytes for dynamic metabolism studies.
  • Cross-referencing with clinical pharmacokinetic data to validate in vitro-in vivo correlations (IVIVC) .

Q. What strategies are recommended for integrating multi-omics data in this compound mechanism-of-action studies?

Adopt a systems pharmacology approach :

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS), and epigenomics (ChIP-seq) data from treated models.
  • Use network analysis tools (e.g., STRING, Cytoscape) to identify hub targets and pathways.
  • Validate findings with CRISPR/Cas9 knockouts or siRNA silencing in relevant cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-chloro benzenecarbothioate
Tedatioxetine
S-chloro benzenecarbothioate
Tedatioxetine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.